![molecular formula C12H24NO2+ B14513985 Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]- CAS No. 62595-41-9](/img/structure/B14513985.png)
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, is a chemical compound that belongs to the class of piperidinium salts. These compounds are characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. Piperidinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 1-bromo-2-(1-oxobutoxy)ethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of substituted piperidinium compounds with various functional groups.
Aplicaciones Científicas De Investigación
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, iodide
- Piperidinium, 1-ethyl-1-[2-(1-oxobutoxy)ethyl]-, iodide
- Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, bromide
Uniqueness
Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-, is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
62595-41-9 |
|---|---|
Fórmula molecular |
C12H24NO2+ |
Peso molecular |
214.32 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethyl butanoate |
InChI |
InChI=1S/C12H24NO2/c1-3-7-12(14)15-11-10-13(2)8-5-4-6-9-13/h3-11H2,1-2H3/q+1 |
Clave InChI |
HBBAFCDJEWFYNY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC[N+]1(CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


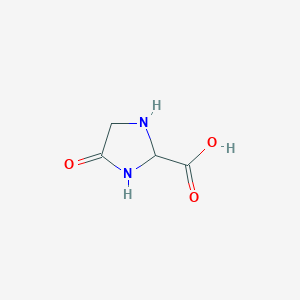
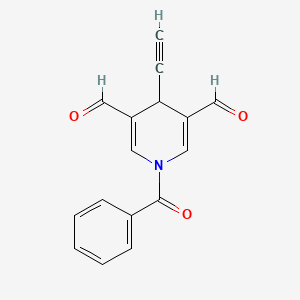
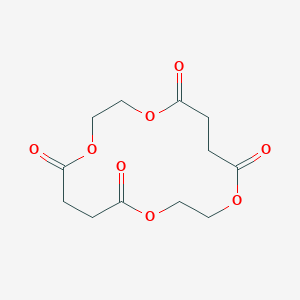
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
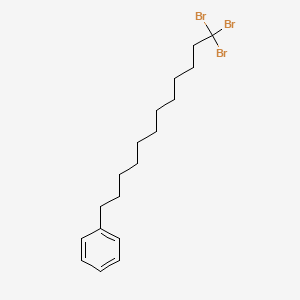
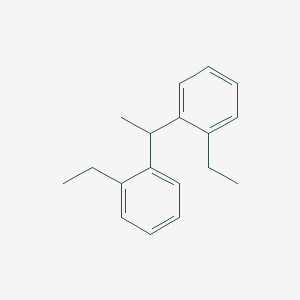
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)

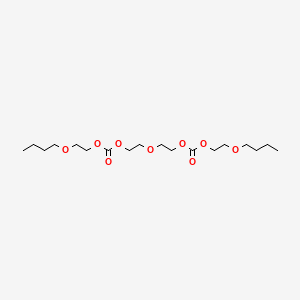
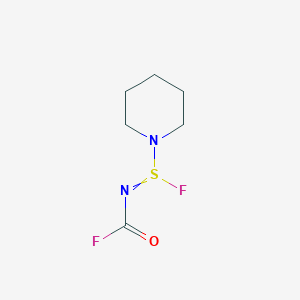

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
